7-Octen-3-one, 4,6-dimethyl-
CAS No.: 111902-21-7
Cat. No.: VC18477648
Molecular Formula: C10H18O
Molecular Weight: 154.25 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 111902-21-7 |
|---|---|
| Molecular Formula | C10H18O |
| Molecular Weight | 154.25 g/mol |
| IUPAC Name | 4,6-dimethyloct-7-en-3-one |
| Standard InChI | InChI=1S/C10H18O/c1-5-8(3)7-9(4)10(11)6-2/h5,8-9H,1,6-7H2,2-4H3 |
| Standard InChI Key | BOBHRIZDBFPAKV-UHFFFAOYSA-N |
| Canonical SMILES | CCC(=O)C(C)CC(C)C=C |
Introduction
Structural Characteristics and Molecular Identification
Molecular Descriptors and Computational Data
Key molecular properties include:
| Property | Value | Source |
|---|---|---|
| Molecular formula | C₁₀H₁₈O | |
| Exact mass | 154.136 Da | |
| Topological polar surface area | 17.07 Ų | |
| Predicted CCS (Ų) [M+H]+ | 138.2 |
The collision cross section (CCS) values, predicted via ion mobility spectrometry, vary with adduct type, ranging from 137.1 Ų for [M-H]⁻ to 147.6 Ų for [M+Na]+ . These metrics aid in mass spectrometry-based identification.
Synthesis and Manufacturing Considerations
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Aldol condensation: Between methyl-substituted aldehydes and ketones to form the carbon backbone.
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Selective hydrogenation: To introduce the double bond at position 7.
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Purification: Distillation under reduced pressure, as demonstrated for structurally related terpenoids .
The absence of patent filings suggests limited industrial production, though academic interest in its isomerism persists .
Physicochemical Properties and Stability
Thermodynamic and Solubility Profiles
While experimental data on melting/boiling points are unavailable, the compound’s LogP (2.96) predicts preferential partitioning into organic phases. The lack of significant UV absorption above 290 nm implies photostability under ambient lighting, reducing degradation risks during storage.
Adduct Formation in Mass Spectrometry
Collision cross-section predictions for common adducts include:
| Adduct | m/z | CCS (Ų) |
|---|---|---|
| [M+H]+ | 155.14305 | 138.2 |
| [M+Na]+ | 177.12499 | 147.6 |
| [M+NH₄]+ | 172.16959 | 145.5 |
These values enable differentiation from isomers like 2,6-dimethyl-7-octen-4-one (dihydrotagetone), which exhibits a Kovats retention index of 1050 on CP Sil 5 CB columns .
Analytical Characterization Methods
Gas Chromatography-Mass Spectrometry (GC-MS)
Though no retention indices for 4,6-dimethyl-7-octen-3-one are reported, its structural analog 2,6-dimethyl-7-octen-4-one elutes at RI 1050 on CP Sil 5 CB columns . For the target compound, high-resolution MS would exploit the exact mass (154.136 Da) and adduct signatures .
Nuclear Magnetic Resonance (NMR) Spectroscopy
Predicted ¹H NMR features:
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δ 0.8–1.0 ppm: Methyl groups adjacent to branching points.
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δ 2.1–2.4 ppm: Protons α to the ketone.
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δ 5.3–5.5 ppm: Olefinic protons from the C7-C8 double bond.
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